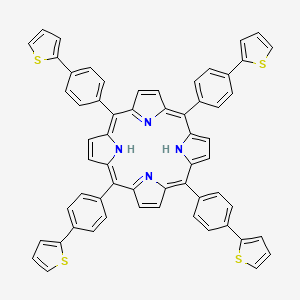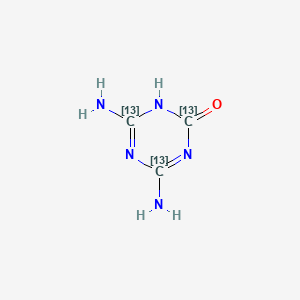
5-oxo-1H-quinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-1H-quinoline-3-carbaldehyde is a heterocyclic compound with a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of both hydroxyl and aldehyde functional groups in this compound makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1H-quinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses flavanones or azaflavanones as starting materials, which are treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired quinolinecarbaldehyde . Another method involves the Reimer-Tiemann reaction, where chloroform and a strong base like sodium hydroxide (NaOH) are used to introduce the formyl group into the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions, optimized for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
5-oxo-1H-quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-Hydroxy-3-quinolinecarboxylic acid.
Reduction: 5-Hydroxy-3-quinolinemethanol.
Substitution: Various ethers or esters depending on the substituent introduced.
科学的研究の応用
5-oxo-1H-quinoline-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 5-oxo-1H-quinoline-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological macromolecules, affecting their function. Quinoline derivatives are known to inhibit enzymes, interact with DNA, and modulate cellular pathways .
類似化合物との比較
Similar Compounds
Uniqueness
5-oxo-1H-quinoline-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
特性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
5-hydroxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-8-9(11-5-7)2-1-3-10(8)13/h1-6,13H |
InChIキー |
QXBUYGDJBCIUBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=N2)C=O)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(S)-7-chloro-2-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B1498541.png)
![Sodium;3-[(8-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate](/img/structure/B1498543.png)
![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)

![3-Ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-5-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B1498559.png)




